N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a dichlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of high-purity reagents to ensure product quality.
- Controlled temperature and pressure conditions to maximize yield.
- Implementation of continuous flow reactors for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological pathways. The dichlorophenyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(5-ethyl-2H-tetrazol-2-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(5-propyl-2H-tetrazol-2-yl)acetamide
Comparison:
- Structural Differences: The main difference lies in the substituents on the tetrazole ring (methyl, ethyl, propyl, etc.).
- Chemical Properties: These differences can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in biological activity and therapeutic potential.
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide stands out due to its unique combination of the dichlorophenyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-7-6-11(8-13(12)17)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIIOBSGQDDYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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